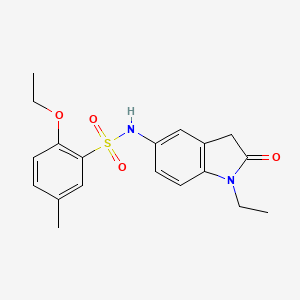![molecular formula C17H17NO4 B2570229 [2-[(3-メトキシフェニル)メチルアミノ]-2-オキソエチル]ベンゾエート CAS No. 1001542-45-5](/img/structure/B2570229.png)
[2-[(3-メトキシフェニル)メチルアミノ]-2-オキソエチル]ベンゾエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further connected to a methoxyphenyl moiety
科学的研究の応用
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3-methoxybenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate.
Reduction: Formation of {[(3-Methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate
- {[(3-Methoxyphenyl)methyl]amine
- {[(3-Methoxyphenyl)methyl]carbamoyl}ethyl benzoate
Uniqueness
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl or amine groups.
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-5-6-13(10-15)11-18-16(19)12-22-17(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBXFSJXDWKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2570147.png)
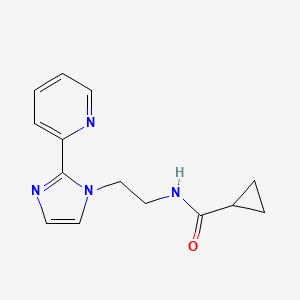
![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)
![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570152.png)
![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)
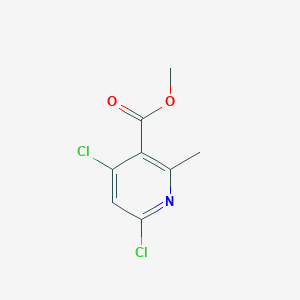
![7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2570160.png)
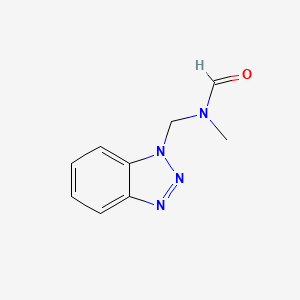
![N-(4-bromophenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2570164.png)
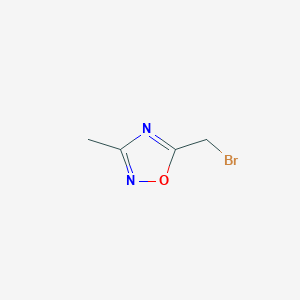
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570168.png)
